molecular formula C7H10N2O B1425630 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 874773-50-9

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1425630
CAS No.: 874773-50-9
M. Wt: 138.17 g/mol
InChI Key: ASIMTHXMZSLSDW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrazolone class, a structural motif recognized as a critical element in compounds aimed at diverse biological targets . Since the first synthesis of a pyrazolone derivative in 1883, this family of compounds has been extensively investigated for its multiple therapeutic features . The primary research value of this compound lies in its potential biological activities. Pyrazolone derivatives are widely reported to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) effects . Specifically, related pyrazolone compounds have demonstrated promising anti-inflammatory activity by significantly inhibiting the production of pro-inflammatory cytokines like TNF-alpha in vitro . Furthermore, studies on similar structures have shown antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported in the range of 15 to 30 µg/mL . The cyclopropyl group in the structure may enhance binding affinity to biological targets, while the pyrazol-5-one core is often key to its reactivity and interaction with enzymes or receptors . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMTHXMZSLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with methyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrazole compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Converts the compound into pyrazole derivatives.
  • Reduction: Produces hydrogenated forms of pyrazole.
  • Substitution: Facilitates nucleophilic substitution with amines and halides under specific conditions.

Mechanistic Studies

The compound is utilized in studies examining enzyme inhibition and receptor binding, particularly in relation to acetylcholinesterase (AChE) inhibition. Understanding its mechanism of action can provide insights into its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory research, suggesting potential applications in treating inflammatory diseases. Studies have explored its effects on cellular pathways involved in inflammation .

Drug Development

The unique structural features of this compound contribute to its exploration as a lead compound in drug development. Its potential therapeutic properties are being investigated for various conditions, including:

  • Inflammatory diseases
  • Infectious diseases

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can lead to the optimization of its biological activity through modifications that enhance efficacy and reduce toxicity .

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized in the production of various drugs due to its versatility and reactivity.

Agrochemicals

The compound's properties also extend to agrochemical applications where it may be used in the formulation of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Cyclopropyl-1-methyl derivative C₇H₁₀N₂O 138.17 Cyclopropane, methyl Moderate polarity, potential for H-bonding
1-(4-Chlorophenyl)-3-propyl analog C₁₁H₁₃ClN₂O 236.70 Chlorophenyl, propyl High lipophilicity, low water solubility
4-Hydroxy-3-trifluoromethyl analog C₇H₉F₃N₂O₃ 226.15 Trifluoromethyl, hydroxy Strong electron-withdrawing effects

Solubility Trends: Bulky or hydrophobic groups (e.g., tert-butyl, chlorophenyl) reduce aqueous solubility, whereas polar groups (e.g., hydroxy, amino) enhance it. The cyclopropyl group may offer intermediate solubility.

Structural and Crystallographic Analysis

Tools like SHELXL and ORTEP are critical for resolving pyrazolone structures, particularly for confirming stereochemistry and substituent orientation . The cyclopropane ring’s rigidity may facilitate crystallographic analysis compared to flexible alkyl chains.

Biological Activity

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 57425045) is a member of the pyrazolone family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. This article will delve into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential applications.

Molecular Structure

The molecular formula of this compound is C7H10N2O. The compound features a cyclopropyl group attached to a pyrazolone ring, which contributes to its unique chemical properties.

Synthesis

The synthesis typically involves the cyclization of cyclopropyl hydrazine with ethyl acetoacetate, followed by heating in solvents such as ethanol or methanol. This method allows for the efficient formation of the pyrazolone structure while optimizing yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance, the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research indicates that this pyrazolone derivative may also possess anti-inflammatory activity. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in serum samples . This suggests a potential mechanism where the compound modulates inflammatory pathways, providing a basis for further exploration in inflammatory disease models.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways or microbial metabolism. Further research is required to elucidate the precise molecular interactions and pathways affected by this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications to the cyclopropyl group or substitution on the pyrazolone ring can significantly impact efficacy. For example:

Compound VariationMIC (µg/mL)Notes
3-cyclopropyl32Base compound
3-methyl derivative16Increased potency
3-benzyl derivative64Decreased activity

This table illustrates that modifications can either enhance or diminish antimicrobial efficacy, emphasizing the need for careful design in drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving multiple bacterial strains, this compound was tested against resistant strains of E. coli. The results indicated a significant reduction in bacterial growth compared to controls, with an observed synergistic effect when combined with standard antibiotics like amoxicillin .

Case Study 2: Anti-inflammatory Effects

A study assessing inflammatory responses in a rat model demonstrated that treatment with this pyrazolone derivative led to a marked decrease in paw edema induced by carrageenan injection. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression levels of COX-2 and iNOS, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, the Vilsmeier–Haack reaction is used to prepare pyrazolone derivatives by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with phosphoryl chloride and dimethylformamide (DMF) . Optimization strategies include:
  • Solvent choice : Ethanol or methanol for improved solubility.
  • Temperature : Reflux conditions (~80°C) to accelerate cyclization.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to enhance reaction efficiency.
    Yields can be increased by using excess hydrazine derivatives and isolating products via crystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FTIR : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies cyclopropyl protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.8–2.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles using programs like SHELXL for refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize disorder .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What in vitro models are typically used to evaluate the antimicrobial potential of pyrazolone-based compounds?

  • Methodological Answer : Standard assays include:
  • Agar diffusion/broth microdilution : Tests against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control.
  • Minimum Inhibitory Concentration (MIC) : Determined via serial dilution (e.g., 0.5–128 µg/mL) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity and ADME properties of pyrazolone derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Docking : Screens against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities .
  • ADME Prediction : Tools like SwissADME assess lipophilicity (LogP), bioavailability, and blood-brain barrier permeability .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries .
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Discrepancy Resolution : If NMR suggests conformational flexibility (e.g., rotamers), employ variable-temperature XRD or dynamic NMR .

Q. How does the cyclopropyl group influence reaction kinetics and regioselectivity in further functionalization?

  • Methodological Answer :
  • Steric Effects : The cyclopropyl group’s rigidity can hinder electrophilic substitution at adjacent positions, favoring meta-substitution in aromatic systems .
  • Electronic Effects : The strained ring enhances nucleophilic reactivity at the carbonyl group, facilitating condensation with amines or hydrazines .
  • Kinetic Studies : Monitor reactions via HPLC to compare rates with non-cyclopropyl analogs .

Q. What are the challenges in synthesizing diastereomerically pure derivatives, and how can they be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective cyclopropanation .
  • Crystallographic Validation : Confirm stereochemistry via anomalous dispersion in XRD (e.g., Cu-Kα radiation) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between antimicrobial assays and computational predictions?

  • Methodological Answer :
  • Replicate Assays : Confirm activity across multiple bacterial strains and assay formats .
  • False Positives : Rule out cytotoxicity using mammalian cell lines (e.g., HEK293) .
  • Docking Refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better match experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.